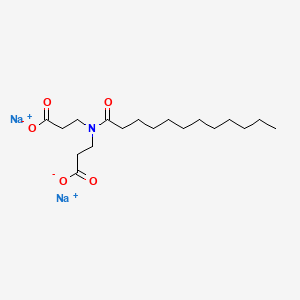
Disodium N-(2-carboxyethyl)-N-(1-oxododecyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N-(2-carboxyethyl)-N-(1-oxododecyl)-beta-alaninate is a synthetic surfactant and antistatic agent characterized by a beta-alanine backbone substituted with a 12-carbon alkyl chain (dodecyl) bearing a ketone group (1-oxo) and a carboxyethyl moiety. This structure enables dual functionality: the hydrophilic disodium carboxylate groups enhance water solubility, while the hydrophobic dodecyl chain facilitates micelle formation.
Biological Activity
Disodium N-(2-carboxyethyl)-N-(1-oxododecyl)-beta-alaninate, also known by its CAS number 3655-00-3, is a compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H33NNa2O4 |
| Molecular Weight | 373.44 g/mol |
| Boiling Point | 481.6 ºC |
| Flash Point | 245 ºC |
The biological activity of this compound is primarily attributed to its role as a surfactant and emulsifying agent. It interacts with cell membranes, potentially influencing cellular uptake mechanisms and bioavailability of other compounds. Research indicates that it may modulate signaling pathways involved in cell proliferation and apoptosis.
Antioxidant Properties
Studies have shown that this compound exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.
- IC50 Values : The IC50 value for antioxidant activity was determined using a chemiluminescence method, indicating effective scavenging of reactive oxygen species (ROS) at concentrations as low as 10 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HeLa, Caco-2) revealed a dose-dependent response:
- HeLa Cells : At concentrations between 1000 µg/mL to 5000 µg/mL, this compound demonstrated a reduction in cell viability by approximately 30% after 48 hours.
- Caco-2 Cells : Exhibited increased viability at lower concentrations (up to 1000 µg/mL), but significant cytotoxic effects were observed at higher concentrations (≥2500 µg/mL).
Study on Anticancer Activity
A recent study investigated the potential anticancer properties of this compound:
- Methodology : In vitro assays were performed on breast cancer cell lines.
- Findings : The compound induced apoptosis in a dose-dependent manner, with significant activation of caspases observed at doses above 2000 µg/mL.
Toxicological Assessments
Toxicological evaluations based on OECD guidelines indicated that the compound has a low toxicity profile at recommended dosages:
| Dose (mg/kg) | Observed Effects |
|---|---|
| 100 | No adverse effects observed |
| 300 | Mild gastrointestinal disturbances |
| 1000 | Reversible liver enzyme elevation |
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s performance as a surfactant or antistatic agent depends on its alkyl chain length, functional groups, and substituents. Below is a comparative analysis with key analogs from regulatory inventories (Table 1):
Table 1: Structural and Functional Comparison
Key Insights from Structural Analysis
Alkyl Chain Length and Hydrophobicity: The dodecyl (C12) chain in the target compound is shorter than the stearyl (C18) or tallow (C16–C18) chains in analogs. Shorter chains typically reduce micelle stability but enhance solubility and biodegradability.
Functional Group Impact: Carboxyethyl vs. Sulfosuccinate: Carboxyethyl groups (target compound, Steariminodipropionate) are less hydrophilic than sulfosuccinate groups (e.g., Disodium Tallow Sulfosuccinamate), resulting in milder surfactant action but better compatibility with sensitive formulations . Ketone vs. Amido Groups: The 1-oxo group in the target compound may reduce skin adsorption compared to stearamido derivatives like Disodium Stearamidomea-sulfosuccinate .
Functional Applications: Antistatic Performance: Longer alkyl chains (e.g., C18 in Disodium Steariminodipropionate) enhance antistatic efficacy due to stronger hydrophobic interactions, whereas the C12 chain in the target compound may prioritize solubility . Surfactant Efficiency: Sulfosuccinates (e.g., Disodium Tallow Sulfosuccinamate) exhibit higher foaming capacity due to sulfonate groups, whereas carboxyethyl derivatives (target compound) are better suited for emulsification .
Research and Regulatory Considerations
- Biodegradability : Shorter alkyl chains (C12) in the target compound may degrade faster than C16–C18 analogs, aligning with trends in eco-friendly surfactant design .
Properties
CAS No. |
52900-31-9 |
|---|---|
Molecular Formula |
C18H31NNa2O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
disodium;3-[2-carboxylatoethyl(dodecanoyl)amino]propanoate |
InChI |
InChI=1S/C18H33NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17(21)22)15-13-18(23)24;;/h2-15H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
SQCPKEDRDDRNHU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















